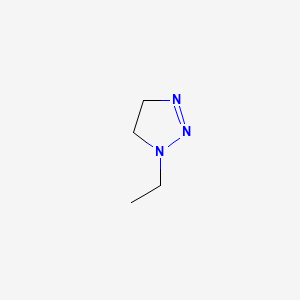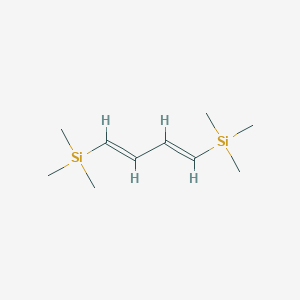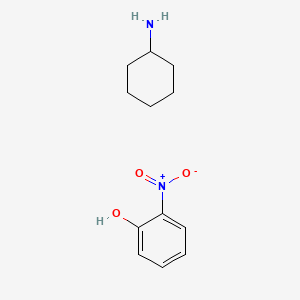
cyclohexanamine;2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine;2-nitrophenol is a compound that combines the structural features of cyclohexanamine and 2-nitrophenolIt is a colorless liquid with a fishy odor and is miscible with water . 2-Nitrophenol, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, making it a nitrophenol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . For 2-nitrophenol, it can be prepared by the nitration of phenol using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of cyclohexanamine typically involves the hydrogenation of aniline at elevated temperatures and pressures using a ruthenium catalyst . The production of 2-nitrophenol on an industrial scale involves the nitration of phenol, followed by purification processes to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to cyclohexanone and further to adipic acid. Reduction reactions can convert nitro groups to amino groups, as seen in the reduction of 2-nitrophenol to 2-aminophenol .
Common Reagents and Conditions: Common reagents for the oxidation of cyclohexanamine include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium or platinum . Substitution reactions can involve halogenating agents like chlorine or bromine .
Major Products Formed: The major products formed from the reactions of cyclohexanamine include cyclohexanone, adipic acid, and various substituted cyclohexylamines . For 2-nitrophenol, the reduction product is 2-aminophenol, which is an important intermediate in the synthesis of dyes and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine;2-nitrophenol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it can be used to study the effects of nitroaromatic compounds on biological systems . In medicine, derivatives of 2-nitrophenol are used in the synthesis of drugs with antimicrobial and anti-inflammatory properties . In industry, cyclohexanamine is used as a corrosion inhibitor, rubber vulcanizing agent, and in the production of artificial sweeteners .
Wirkmechanismus
The mechanism of action of cyclohexanamine;2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. Cyclohexanamine acts as a nucleophile in various chemical reactions, while 2-nitrophenol can undergo redox reactions due to the presence of the nitro group . The pathways involved include oxidative phosphorylation and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cyclohexanamine include other aliphatic amines such as methylamine and ethylamine . For 2-nitrophenol, similar compounds include other nitrophenol derivatives like 4-nitrophenol and 3-nitrophenol .
Uniqueness: Cyclohexanamine;2-nitrophenol is unique due to the combination of aliphatic amine and nitrophenol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it useful in diverse applications .
Eigenschaften
CAS-Nummer |
20517-65-1 |
|---|---|
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
cyclohexanamine;2-nitrophenol |
InChI |
InChI=1S/C6H5NO3.C6H13N/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6/h1-4,8H;6H,1-5,7H2 |
InChI-Schlüssel |
FLTNGRNJSRPQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1=CC=C(C(=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






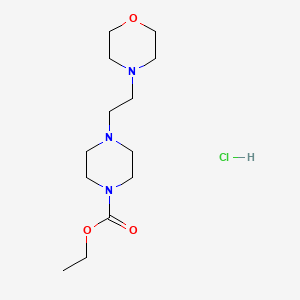
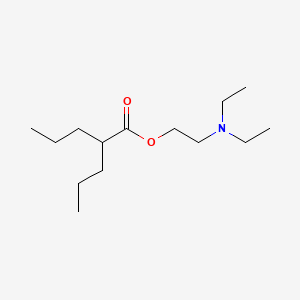
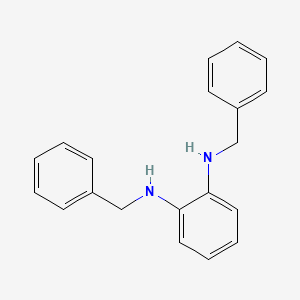
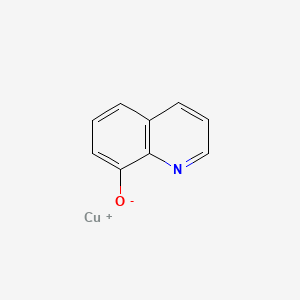
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
